4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Overview
Description
4-Hydroxy-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.15 g/mol . It is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzoic acid core. This compound is known for its pale yellow to yellow solid form and has a melting point of approximately 216°C .
Scientific Research Applications
Plant Chlorosis Study
4-Hydroxy-3-methoxy-5-nitrobenzoic acid and its derivatives have been studied for their ability to induce chlorosis in plants. Research by Dimmock (1967) found that derivatives of this compound caused white and yellow areas in young plant tissues, indicating a significant impact on plant health and pigmentation. These findings are relevant for understanding plant physiology and pathology (Dimmock, 1967).
Metal Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to form covalent complexes with metals like Co(II), Ni(II), and Zn(II). D'angelo et al. (2011) reported the synthesis of these complexes, highlighting their unique geometries and bonding features. This research aids in understanding metal-ligand interactions and designing new materials (D'angelo et al., 2011).
Chemical Synthesis and Modification
The compound has been a focal point in studies of chemical synthesis and modification. For instance, Tran et al. (2013) explored the O-alkylation of related phenolic compounds, revealing unexpected reactions and product formations. This research contributes to the field of organic synthesis and the development of new chemical processes (Tran et al., 2013).
Pharmaceutical Research
In pharmaceutical research, derivatives of this acid have been synthesized and evaluated for antimicrobial activity. Zvereva et al. (2005) investigated β-N-(Benzoyl)Hydrazides of related acids, showing potential for developing new antibacterial agents (Zvereva et al., 2005).
Flavor Molecule Encapsulation
The acid has been used in the food industry for encapsulating flavor molecules. Hong et al. (2008) demonstrated the successful intercalation of vanillic acid (a derivative) into layered double hydroxide, leading to controlled flavor release in food products (Hong et al., 2008).
Crystallography and Inhibition Studies
In crystallography and inhibition studies, specifically against the influenza virus neuraminidase protein, the acid's derivatives have been utilized. Jedrzejas et al. (1995) synthesized and analyzed the crystal structure of a related molecule, contributing to antiviral research (Jedrzejas et al., 1995).
Material Science
In material science, derivatives of this compound have been used as dopants in polyaniline, influencing its properties. Amarnath and Palaniappan (2005) showed how these dopants affect the conductivity and other characteristics of polyaniline, important for developing advanced materials (Amarnath & Palaniappan, 2005).
Mechanism of Action
Mode of Action
For instance, nitro groups can participate in redox reactions, potentially leading to the formation of reactive nitrogen species .
Biochemical Pathways
The compound’s potential to form reactive nitrogen species suggests it could impact pathways related to oxidative stress .
Result of Action
Given the presence of a nitro group, the compound could potentially induce oxidative stress, which can have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid can be synthesized through the nitration of 3-methoxy-4-hydro
Properties
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVAGWYAKIOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573686 | |
Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15785-54-3 | |
Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15785-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Hydroxy-3-methoxy-5-nitrobenzoic acid interact with its target protein, 5-carboxyvanillate decarboxylase?
A: While the provided abstracts don't detail the specific interactions, they consistently highlight this compound's presence in crystal structures of 5-carboxyvanillate decarboxylase from various bacterial species [, , , ]. This suggests the compound likely binds to the enzyme's active site. Further research analyzing the crystal structures is needed to elucidate the exact binding mode, interactions with specific amino acid residues, and whether it acts as a substrate, inhibitor, or has another role.
Q2: Why is this compound used in studying 5-carboxyvanillate decarboxylase?
A: The repeated use of this compound in crystallography studies of 5-carboxyvanillate decarboxylase suggests it aids in obtaining high-quality protein crystals [, ]. Crystallization is often a bottleneck in structural biology, and finding suitable conditions can be challenging. This compound likely improves crystal formation, allowing researchers to determine the enzyme's three-dimensional structure and gain insights into its function.
Q3: What are the broader implications of understanding the structure and function of 5-carboxyvanillate decarboxylase?
A: 5-carboxyvanillate decarboxylase plays a role in bacterial metabolic pathways, specifically in the breakdown of aromatic compounds [, ]. Understanding its structure and function can provide insights into:
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